molecular formula C10H14OS B14024341 (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane

(3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane

Cat. No.: B14024341
M. Wt: 182.28 g/mol
InChI Key: GUKDMZCRKZDCML-UHFFFAOYSA-N
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Description

(3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a methoxy group, two methyl groups, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane typically involves the reaction of 3-methoxy-2,4-dimethylphenol with a methylsulfane reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfane compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane
  • (3-(Methoxymethyl)-2,4-dimethylphenyl)(methyl)sulfane
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups, along with the methylsulfane moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-methoxy-1,3-dimethyl-4-methylsulfanylbenzene

InChI

InChI=1S/C10H14OS/c1-7-5-6-9(12-4)8(2)10(7)11-3/h5-6H,1-4H3

InChI Key

GUKDMZCRKZDCML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)SC)C)OC

Origin of Product

United States

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